molecular formula C15H13FN4OS B2603115 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-3-yl)acetamide CAS No. 1421517-64-7

2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-3-yl)acetamide

Cat. No.: B2603115
CAS No.: 1421517-64-7
M. Wt: 316.35
InChI Key: IJHLGQBYGJLSET-UHFFFAOYSA-N
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Description

2-((4-Fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-3-yl)acetamide is a heterocyclic compound featuring a benzo[d]thiazole core substituted with a fluorine atom at position 4 and a methylamino group at position 2. The acetamide linker connects this moiety to a pyridin-3-yl group, conferring unique electronic and steric properties.

Properties

IUPAC Name

2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4OS/c1-20(9-13(21)18-10-4-3-7-17-8-10)15-19-14-11(16)5-2-6-12(14)22-15/h2-8H,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHLGQBYGJLSET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CN=CC=C1)C2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-3-yl)acetamide typically involves the condensation of 4-fluorobenzo[d]thiazole with methylamine and pyridine-3-carboxylic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction, followed by purification steps to isolate the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The use of advanced purification techniques, such as chromatography, is common to achieve the desired level of purity .

Chemical Reactions Analysis

Types of Reactions

2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-3-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-3-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular processes, such as apoptosis or cell cycle arrest, contributing to its biological effects .

Comparison with Similar Compounds

Key Structural Differences :

  • Substituents on benzo[d]thiazole: The target compound’s 4-fluoro and methylamino groups contrast with GB30’s thiazolidinedione () or 4d’s morpholinomethyl group ().
  • Linker diversity: Unlike the target’s methylamino-acetamide, compounds like 9c () use phenoxymethyl-triazole linkers.

Physicochemical Properties

A comparative analysis of physical properties is summarized below:

Compound ID/Name Yield (%) Melting Point (°C) Molecular Weight (g/mol) HPLC Purity (%) Key Substituents Reference
Target Compound N/A N/A 360.39 N/A 4-Fluoro-BTZ, methylamino, pyridin-3-yl -
GB30 () 68 272–274 413.45 95.28 4-Fluoro-BTZ, thiazolidinedione
2e () 30 165–167 447.48 >95 Triazole, pyridin-3-yl, cyclopropyl
4d () N/A N/A 484.40 N/A 3,4-Dichlorophenyl, morpholinomethyl, pyridin-3-yl
5RGZ () N/A N/A 267.28 N/A Pyridin-3-yl, 3-cyanophenyl
7d () N/A N/A 498.50 N/A Phenoxy, thiadiazole, pyridin-3-yl

Observations :

  • Yields : The target’s synthetic yield is unspecified, but analogs like GB30 (68%) and 2e (30%) highlight variability in efficiency depending on substituents .
  • Melting Points: Fluorinated derivatives (e.g., GB30, 272–274°C) exhibit higher melting points than non-halogenated analogs, likely due to enhanced intermolecular interactions .

Pharmacological and Functional Insights

While direct activity data for the target compound are lacking, insights from analogs include:

  • Kinase Inhibition : Compound 2e () and imatinib analogs () target tyrosine kinases, suggesting the pyridin-3-yl acetamide motif may favor kinase binding .
  • Enzyme Inhibition : Coumarin-thiazole acetamides () inhibit α-glucosidase (IC50 ~10 µM), indicating the acetamide-thiazole framework’s relevance in enzyme targeting .
  • Anticancer Activity: Thiadiazole-phenoxy derivatives () show cytotoxicity (e.g., 7d, IC50 = 1.8 µM against Caco-2), underscoring the impact of electron-withdrawing substituents (e.g., fluorine) on potency .

Biological Activity

2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-3-yl)acetamide is a synthetic compound with a complex structure that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C16H15FN4OS
  • Molecular Weight : 394.44 g/mol
  • CAS Number : 1351634-86-0

Its structure includes a fluorobenzo[d]thiazole moiety, which contributes to its unique chemical properties, and a pyridine group that may enhance its pharmacological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound is believed to modulate the activity of these targets, leading to various biological effects, including:

  • Enzyme Inhibition : It has been identified as a potential inhibitor of carbonic anhydrases, which are crucial for maintaining acid-base balance in organisms.
  • Anti-inflammatory Effects : The compound may inhibit certain inflammatory pathways, contributing to its therapeutic potential in treating inflammatory diseases.

Biological Activity

Research indicates that the compound exhibits significant biological activities:

  • Anticancer Properties : Preliminary studies suggest that compounds with similar structural features have shown antiproliferative activity against various cancer cell lines. For instance, fluorinated benzothiazoles have been reported to induce cell death in sensitive cancer cells through mechanisms involving DNA adduct formation and reactive species generation .
  • Antimicrobial Activity : The thiazole derivatives have been explored for their potential antimicrobial properties. Modifications in the molecular structure can lead to enhanced efficacy against bacterial strains .
  • Antimalarial Activity : A structure-activity relationship (SAR) study indicated that thiazole derivatives could exhibit high antimalarial potency with low cytotoxicity in HepG2 cell lines .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into their potential applications:

StudyFindings
Fluorinated Benzothiazoles Exhibited potent antiproliferative activity without a biphasic dose-response in cancer cells.
Thiazole Derivatives Demonstrated significant antimalarial activity against Plasmodium falciparum with favorable SAR profiles.
Hybrid Phthalimido-Thiazoles Showed promising leishmanicidal activity with low toxicity against mammalian cells.

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